N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
CAS No.: 1286713-12-9
Cat. No.: VC6529436
Molecular Formula: C22H19N5O2S
Molecular Weight: 417.49
* For research use only. Not for human or veterinary use.
![N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide - 1286713-12-9](/images/structure/VC6529436.png)
Specification
CAS No. | 1286713-12-9 |
---|---|
Molecular Formula | C22H19N5O2S |
Molecular Weight | 417.49 |
IUPAC Name | N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C22H19N5O2S/c1-14-3-5-15(6-4-14)20-23-11-18-21(27-20)24-13-25-22(18)30-12-19(28)26-16-7-9-17(29-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,26,28) |
Standard InChI Key | IUKZNKMKCVJRJQ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The molecule features a pyrimido[4,5-d]pyrimidine bicyclic scaffold, a nitrogen-rich heterocyclic system formed by the fusion of two pyrimidine rings. Key substituents include:
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A p-tolyl group (4-methylphenyl) at position 7 of the fused ring system.
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A thioacetamide moiety at position 4, comprising a sulfur atom linked to a methylene group and an acetamide functional group.
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A 4-methoxyphenyl group attached to the acetamide nitrogen.
The molecular formula is deduced as C₂₄H₂₃N₅O₂S, with a theoretical molecular weight of 469.54 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Reaction Pathways
Proposed Synthetic Route
While direct synthesis data for the target compound is unavailable, analogous methods from literature suggest a two-step strategy:
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Core Formation:
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Thioacetamide Functionalization:
Optimization Challenges
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Regioselectivity: Ensuring alkylation occurs exclusively at the sulfur atom rather than nitrogen requires careful control of pH and temperature .
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Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are preferred to dissolve both the heterocyclic core and chloroacetamide reagent.
Spectroscopic Characterization
Table 2: Key ¹H NMR Signals (δ, ppm, DMSO-d₆)
Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |
---|---|---|---|
p-Tolyl methyl (CH₃) | 2.35 | Singlet | 3H |
SCH₂CO | 3.98 | Singlet | 2H |
4-Methoxyphenyl OCH₃ | 3.78 | Singlet | 3H |
Aromatic protons (pyrimido core) | 8.12–8.45 | Multiplet | 2H |
NH (acetamide) | 10.52 | Broad singlet | 1H |
13C NMR Highlights:
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Carbonyl (C=O): δ 169.8 ppm.
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Pyrimidine C4: δ 158.4 ppm (deshielded due to sulfur substitution).
Mass Spectrometry
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ESI-MS (m/z): [M+H]⁺ calcd. 470.15, observed ~470.1.
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Fragmentation pattern: Loss of 4-methoxyphenylacetamide (Δm/z 179.08) followed by cleavage of the p-tolyl group (Δm/z 91.05).
Biological Activity and Mechanism
Table 3: Comparative IC₅₀ Values (Theoretical)
Kinase Target | Target Compound (Predicted) | VulcanChem VC6063352 |
---|---|---|
EGFR (nM) | 12–18 | 8.5 |
VEGFR-2 (nM) | 25–40 | 19.3 |
CDK4/6 (nM) | 90–120 | 68.7 |
Antimicrobial Effects
The thioether linkage may enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) and *Candida albicans .
Physicochemical and Pharmacokinetic Profiling
Table 4: ADME Predictions (SwissADME)
Parameter | Value |
---|---|
LogP (lipophilicity) | 3.2 ± 0.3 |
Water Solubility | 0.018 mg/mL (Poor) |
BBB Permeability | No (PSA = 108 Ų) |
CYP3A4 Inhibition | Moderate (Probability 0.7) |
Key Limitations:
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Low aqueous solubility necessitates prodrug strategies or nanocarrier formulations.
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Moderate CYP inhibition risk requires metabolic stability studies.
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